5-Methoxyindolin-3-one
Description
Significance of the Indolin-3-one Core in Chemical Biology and Organic Synthesis
The indolin-3-one framework is a fundamental component of numerous bioactive alkaloids, dyes, and medicinal compounds. acs.orgresearchgate.netresearchgate.net Its structural significance is underscored by its presence in various natural products with interesting biological profiles. researchgate.net In the realm of chemical biology, the indole (B1671886) nucleus, the parent structure of indolin-3-one, is a crucial element in many molecules that exhibit significant biological activity, including the essential amino acid tryptophan and the neurotransmitter serotonin. nih.gov The indolin-3-one core, in particular, is found in molecules that are investigated for a range of therapeutic applications.
From the perspective of organic synthesis, indolin-3-ones are highly valuable intermediates. acs.org They serve as versatile precursors for the construction of more complex molecular architectures, including fused indole-containing systems. acs.org The development of efficient synthetic methods to construct indolin-3-ones has garnered considerable attention from the scientific community. acs.orgresearchgate.net Synthetic chemists have explored both metal-mediated and metal-free strategies to access this important oxygenated indole motif. researchgate.net The reactivity of the indolin-3-one core allows for various chemical transformations, making it a key building block in the synthesis of diverse heterocyclic compounds.
A significant area of research has been the synthesis of 2,2-disubstituted indolin-3-ones, which are core scaffolds of a wide range of bioactive molecules and have been utilized as key intermediates in the total synthesis of various natural products. rsc.orgresearchgate.netmdpi.com The development of asymmetric catalytic methods to produce chiral indolin-3-one derivatives is another major focus, highlighting the importance of stereochemistry in the biological activity of these compounds. rsc.org
Overview of Research Trajectories for 5-Methoxyindolin-3-one and Analogs
Research concerning this compound and its analogs has followed several key trajectories, primarily focusing on its synthesis and its role as a precursor to other complex molecules. The methoxy (B1213986) group at the 5-position influences the electronic properties of the indolin-3-one core, which can be exploited in various chemical reactions.
One significant research avenue involves the use of this compound in the synthesis of novel compounds with potential biological activities. For instance, it has been used as a starting material in the synthesis of derivatives with potential antioxidant and anti-inflammatory properties. acs.org The development of synthetic methodologies to access substituted indolines often involves intermediates derived from 5-methoxy-substituted anilines. sci-hub.se
Furthermore, analogs of this compound have been investigated in the context of drug discovery. For example, 5-methoxyindolin-2-one derivatives have been explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents. ontosight.ai The structural similarity suggests that this compound could also serve as a scaffold for the development of new therapeutic agents. The synthesis of complex molecules, such as those targeting polo-like kinase 1 (PLK1) for cancer therapy, has involved intermediates containing the 5-methoxyindolin moiety. nih.gov
The following table provides a summary of key research findings related to the synthesis and application of the indolin-3-one scaffold:
| Research Focus | Key Findings |
| Synthesis of Indolin-3-ones | Development of novel one-pot tandem reactions for efficient synthesis. acs.org |
| Exploration of both metal-mediated and metal-free synthetic strategies. researchgate.net | |
| Asymmetric synthesis to produce chiral 2,2-disubstituted indolin-3-ones. rsc.org | |
| Reactivity and Application | Use as versatile precursors for fused indole-containing systems. acs.org |
| Application in the synthesis of bioactive natural products and medicinal compounds. acs.orgresearchgate.net | |
| Core structure in the development of kinase inhibitors. vulcanchem.com | |
| This compound Specific Research | Utilized in the synthesis of compounds with potential antioxidant and anti-inflammatory activities. acs.org |
| Serves as a key intermediate in the synthesis of complex therapeutic agents. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1369138-75-9 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-methoxy-1,2-dihydroindol-3-one |
InChI |
InChI=1S/C9H9NO2/c1-12-6-2-3-8-7(4-6)9(11)5-10-8/h2-4,10H,5H2,1H3 |
InChI Key |
JTGJMTAWZVAJAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCC2=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Methoxyindolin 3 One and Its Derivatives
Catalytic Approaches in Indolin-3-one Synthesis
Catalytic methods offer efficient and selective routes to indolin-3-one derivatives, often allowing for the construction of complex molecular architectures under mild reaction conditions. Both transition metal catalysis and organocatalysis have been successfully employed in the synthesis of these compounds.
Transition Metal-Catalyzed Transformations
Transition metals such as gold, palladium, and copper have proven to be versatile catalysts in the synthesis of indolin-3-one and its analogues. These metals can activate various functional groups, facilitating cyclization and functionalization reactions to build the desired molecular framework.
Gold(I)-Catalysis: Gold(I) catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems, including spirocyclic indolin-3-ones. chemrxiv.org A notable application is the gold(I)-catalyzed cascade cyclization of azido-alkynes. This reaction proceeds through the formation of an α-imino gold carbene intermediate, which then undergoes a spirocyclization to yield 2-(hydroxymethyl)-C2-spirocyclic indolin-3-ones stereoselectively. chemrxiv.org This methodology has demonstrated a good substrate scope, providing a range of indolin-3-one derivatives in satisfactory yields. chemrxiv.org
Further research has shown that gold(I)-catalyzed cascade reactions involving an acetylenic Schmidt reaction followed by a 1,5-hydride shift can lead to the formation of indole-fused polycycles. nih.gov These complex transformations highlight the unique reactivity of gold catalysts in activating alkynes for subsequent intramolecular reactions. nih.gov
Palladium-Catalysis: Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of indolin-3-one synthesis, palladium catalysis has been employed for the dearomative methoxyallylation of 3-nitroindoles. This approach utilizes allyl carbonates in a nucleophilic addition-induced allylic alkylation strategy to construct multi-functionalized indoline (B122111) products with good yields and high diastereoselectivity. researchgate.net The practicality of this method is enhanced by its applicability to gram-scale synthesis with low catalyst loading. researchgate.net
Another significant palladium-catalyzed approach involves the C–N cross-coupling/cyclization of o-alkynylhalo(hetero)arenes with primary amines. The use of specialized phosphine (B1218219) ligands, such as OTips-DalPhos, has enabled a broad substrate scope at relatively low catalyst loadings, affording substituted indoles and related heterocycles in high yields. rsc.org
Copper-Catalysis: Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indolin-3-one derivatives. An efficient protocol for the synthesis of C2-tetrasubstituted indolin-3-ones involves the copper-catalyzed in situ oxidative de-aromatization of 2-arylindoles. This is followed by a self-dimerization or a cross-addition with other indoles under mild conditions, leading to a variety of products in good to high yields. rsc.org
Copper catalysis has also been successfully applied in a three-component coupling reaction of N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes to furnish 3-aminoindolines. These can be subsequently isomerized to the corresponding 3-aminoindoles. nih.gov This cascade transformation proceeds through a propargylamine (B41283) intermediate that cyclizes under the reaction conditions. nih.gov
| Catalyst System | Starting Material | Product Type | Yield (%) | Reference |
| Gold(I) Complex | Azido-alkyne | Spirocyclic indolin-3-one | Satisfactory | chemrxiv.org |
| Pd(0)/OTips-DalPhos | o-alkynylhaloarene | Substituted indole (B1671886) | High | rsc.org |
| Copper Catalyst | 2-arylindole | C2-tetrasubstituted indolin-3-one | 62-82 | rsc.org |
| Copper(I) salt | 2-aminobenzaldehyde, amine, alkyne | 3-aminoindoline | Good to High | nih.gov |
Organocatalytic Asymmetric Syntheses
Organocatalysis has gained prominence as a powerful strategy for the enantioselective synthesis of chiral molecules without the need for metal catalysts. In the synthesis of indolin-3-one derivatives, organocatalysts have been instrumental in controlling the stereochemistry of the products.
A highly diastereo- and enantioselective domino Michael/Henry reaction of 1-acetylindolin-3-ones with o-formyl-(E)-β-nitrostyrenes has been developed using a quinine-derived amine-squaramide catalyst. This reaction constructs indolin-3-one derivatives bearing four adjacent stereogenic centers with excellent stereoselectivities and in good to high yields. nih.gov The development of such cascade reactions provides a powerful tool for the rapid assembly of molecular complexity from simple starting materials. nih.gov The indolin-3-one core is a feature of several biologically active natural products, and asymmetric synthesis of these structures is of great interest. nih.gov
A review of recent developments highlights the significant progress in the catalytic asymmetric synthesis of 2,2-disubstituted indolin-3-ones, which are key components in many bioactive alkaloids and manufactured chemicals. nih.gov
| Catalyst | Reactants | Product | Stereoselectivity | Yield (%) | Reference |
| Quinine-derived amine-squaramide | 1-acetylindolin-3-one, o-formyl-(E)-β-nitrostyrene | Indolin-3-one with 4 stereocenters | Excellent | Good to High | nih.gov |
Indium(III)-Catalyzed Reaction Systems
Indium(III) chloride is a versatile Lewis acid catalyst that has found application in a wide range of organic transformations, including the synthesis of heterocyclic compounds. sci-hub.se Its water-tolerant nature and unique π-acidity make it an attractive catalyst for green chemistry applications. sci-hub.se
While direct indium(III)-catalyzed synthesis of 5-methoxyindolin-3-one is not extensively documented, related transformations highlight its potential. For instance, the alkylation of 5-aminopyrazole with isatin (B1672199) has been successfully achieved in water using an indium catalyst. sci-hub.st Interestingly, further studies have shown that this particular reaction can also proceed efficiently in pure water without any catalyst, showcasing a green chemistry approach. sci-hub.st Indium(III) chloride has been employed in one-pot, multi-component reactions to construct complex nitrogen-containing heterocycles like bridged tetrahydroquinolines. sci-hub.se
Green Chemistry Principles in Indolin-3-one Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of indolin-3-ones, several approaches have been developed that align with these principles.
KI-Catalyzed Oxidative Functionalization
Iodine-based catalysts, including potassium iodide (KI), have been utilized in oxidative cyclization reactions to form indole and indolinone scaffolds. An I2-catalyzed intramolecular oxidative cyclization of N-aryl enamines has been shown to produce a variety of indole derivatives in good to excellent yields. sci-hub.se In this study, it was noted that while I2 was the most effective catalyst, NaI and KI also catalyzed the reaction, albeit with slightly lower yields. sci-hub.se This suggests the potential for developing KI-catalyzed systems for similar transformations.
Another study on the iodine-mediated synthesis of 3H-indoles via intramolecular cyclization of enamines further demonstrates the utility of iodine in these cyclization reactions under transition-metal-free conditions. acs.org
Theophylline Hydrogen Sulfate (B86663) Catalysis
Theophylline hydrogen sulfate has been identified as a green, efficient, and reusable solid acid catalyst for organic synthesis. A new green protocol for the synthesis of 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives has been developed using this catalyst. figshare.com The reaction proceeds by reacting isatin with indole in an aqueous ethanol (B145695) solvent system at room temperature. figshare.com This method offers several advantages, including a short reaction time, excellent product yields, and environmentally benign reaction conditions. figshare.com Although this specific example leads to an indolin-2-one derivative, the principle of using a recyclable, solid acid catalyst in an aqueous solvent system is highly relevant to the green synthesis of the isomeric indolin-3-ones.
| Green Chemistry Approach | Catalyst | Key Features | Product Type | Reference |
| Oxidative Functionalization | KI (as an alternative to I2) | Transition-metal-free, potential for milder conditions | Indole derivatives | sci-hub.se |
| Solid Acid Catalysis | Theophylline Hydrogen Sulfate | Reusable catalyst, aqueous solvent, room temperature | 3,3-bis(1H-indol-3-yl)indolin-2-one | figshare.com |
Diverse Reaction Pathways for Indolin-3-one Scaffold Construction
The synthesis of the indolin-3-one core can be achieved through various sophisticated strategies that prioritize efficiency, atom economy, and the generation of molecular complexity.
Cascade and multi-component reactions (MCRs) represent highly efficient strategies for the synthesis of complex molecular architectures from simple precursors in a single operation, avoiding the need for isolation of intermediates. nih.govrsc.org These processes are valued for their atom economy, time efficiency, and ability to construct intricate frameworks like the indolin-3-one nucleus. researchgate.net
A notable example involves an intramolecular cascade cyclization of 2-aryl indoles to construct functionalized indolinone systems. Research has demonstrated that indoles bearing electron-donating substituents, including a 5-methoxy group (5-OMe), are excellent substrates for this transformation. ewha.ac.kr In a process involving N-chlorosuccinimide (NCS) mediated chlorination followed by an O-nucleophilic cyclization, 5-methoxy-substituted indoles can be converted into the corresponding tricyclic tetrahydrooxazolo[3,2-a]indoles, which are closely related to the indolinone core, in excellent yields. ewha.ac.kr The reaction proceeds efficiently, highlighting the compatibility of the methoxy (B1213986) group with the cascade conditions. ewha.ac.kr
Table 1: O-Nucleophilic Cascade Cyclization of Substituted Indoles
| Entry | Substituent on Indole Ring | Product Yield | Reference |
| 1 | 5-Me | 95% | ewha.ac.kr |
| 2 | 4-Me | 91% | ewha.ac.kr |
| 3 | 7-Me | 93% | ewha.ac.kr |
| 4 | 5,7-dimethyl | 92% | ewha.ac.kr |
| 5 | 5-OMe | 91% | ewha.ac.kr |
Multi-component reactions, which combine three or more reagents in a one-pot fashion, have also emerged as a powerful tool for generating molecular diversity and have been applied to the synthesis of various heterocyclic cores. nih.gov The development of MCRs specifically targeting the indolin-3-one scaffold allows for the rapid assembly of substituted derivatives, which are valuable in medicinal chemistry and materials science. researchgate.net
The Aza-Brook rearrangement, which involves the migration of a silyl (B83357) group from a carbon atom to the nitrogen of an adjacent anionic center, is a powerful tool in organic synthesis for forming carbon-carbon bonds. However, its application as a primary strategy for the direct construction of the indolin-3-one scaffold is not extensively documented in scientific literature. While tandem reactions involving rearrangements are common, the specific use of an Aza-Brook rearrangement to initiate or facilitate the cyclization to form the indolin-3-one core appears to be a less-explored pathway.
Divergent synthesis provides an efficient route to structural diversity by enabling the generation of different product scaffolds from a common intermediate by simply altering reaction conditions. A notable strategy for the synthesis of chiral indole derivatives employs a catalytic asymmetric dearomatization of 2,3-disubstituted indoles. rsc.org This method allows for a switchable divergent synthesis of either chiral indolenines or fused indolines depending entirely on the post-processing conditions applied to an unstable intermediate. rsc.org
In this approach, the reaction of a 2,3-disubstituted indole with a naphthoquinone monoimine in the presence of a chiral phosphoric acid catalyst generates a key intermediate. The fate of this intermediate is then directed by the workup procedure:
Path A: Standard aqueous workup leads to hydrolysis, yielding a chiral indolenine product.
Path B: Treatment with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), initiates a cyclization process to afford a fused indoline derivative. rsc.org
This control over the reaction outcome demonstrates how specific conditions can be leveraged to selectively produce distinct, complex heterocyclic systems from the same set of starting materials, offering a powerful tool for building libraries of diverse indole-based compounds. rsc.org
Table 2: Condition-Controlled Divergent Synthesis of Indole Derivatives
| Starting Materials | Post-Processing Condition | Product Type | Yield | Enantioselectivity (ee) | Reference |
| 2,3-dimethylindole + Naphthoquinone monoimine | Standard Workup (Hydrolysis) | Chiral Indolenine | 89% | 96% | rsc.org |
| 2,3-dimethylindole + Naphthoquinone monoimine | NaBH₄ Treatment | Fused Indoline | 85% | 95% | rsc.org |
Functionalization and Derivatization Strategies of the Indolin-3-one Nucleus
Once the indolin-3-one core is constructed, further functionalization is often necessary to synthesize target molecules with specific properties. Strategies typically focus on reactions at the C2 position to create quaternary centers or on C-H functionalization of the benzene (B151609) ring.
The synthesis of 2,2-disubstituted indolin-3-ones is a particularly important derivatization, as the introduction of a quaternary stereocenter at the C2-position is a common feature in many bioactive alkaloids. One efficient method involves the oxidative cyclization of 2-aminophenyl-3-oxopropanoates using a hypervalent iodine reagent like (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) diacetate (PIFA). This reaction proceeds through the formation of an enolonium species and allows for the introduction of a hydroxyl group at the C2 position. The methodology shows broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the phenyl ring.
Table 3: Synthesis of 2-Hydroxy-indolin-3-ones via Oxidative Cyclization
| Substituent on Phenyl Ring | Reagent | Solvent | Yield | Reference |
| 4-Phenyl | PIFA | CH₂Cl₂ | 80% | |
| 4-Br | PIFA | CH₂Cl₂ | 97% | |
| 4-CN | PIFA | CH₂Cl₂ | 87% | |
| 5-Cl | PIFA | CH₂Cl₂ | 85% | |
| H | PIFA | CH₃CN | 65% |
Furthermore, C-H functionalization offers a direct and atom-economical approach to modify the indolin-3-one nucleus without the need for pre-functionalized substrates. Transition-metal-catalyzed reactions have been developed to selectively functionalize the C-H bonds on the benzenoid portion of the indole core (C4–C7 positions). These methods often rely on directing groups to control the site-selectivity of reactions such as arylation, olefination, and acylation, thereby providing access to a wide range of novel indolin-3-one derivatives.
Another key derivatization involves the creation of spirocyclic indolin-3-ones. For instance, a base-catalyzed reaction between N-alkyl isatoic anhydrides and N-alkyl maleimides proceeds through a decarboxylative aza-Michael addition followed by cyclization to furnish C2-spiro succinimide (B58015) indolin-3-ones. This strategy provides access to complex spiro-fused architectures which are of significant interest in medicinal chemistry.
Elucidation of Reaction Mechanisms and Transformations of 5 Methoxyindolin 3 One Precursors
Mechanistic Studies of Catalytic Indolin-3-one Formation
The construction of the indolin-3-one ring system is often achieved through intramolecular cyclization reactions, prominently featuring transition metal catalysis. Rhodium and palladium complexes are particularly effective in mediating these transformations through distinct mechanistic pathways, such as C-H activation and cross-coupling reactions.
Rhodium-Catalyzed Intramolecular C–H Amidation: A prevalent method for synthesizing indolinone cores involves the intramolecular amidation of C(sp³)–H bonds, often catalyzed by rhodium(III) complexes. researchgate.netnih.gov The reaction typically starts from a precursor like an N-substituted benzamide. The catalytic cycle is initiated by a directed C–H activation step. The amide directing group coordinates to the Rh(III) center, positioning the catalyst for the cleavage of a specific C–H bond on an adjacent alkyl chain. researchgate.netnih.gov
The generally accepted mechanism proceeds as follows:
C–H Activation: The Rh(III) catalyst, often in the form of [Cp*RhCl2]2, undergoes ligand exchange with the substrate. The amide's nitrogen or oxygen atom directs the rhodium center to a proximal C–H bond, leading to the formation of a five- or six-membered rhodacycle intermediate through a concerted metalation-deprotonation (CMD) pathway.
Nitrene Formation/Insertion: In many C-H amination reactions, an oxidant generates a metal-nitrenoid intermediate. This highly reactive species can then insert into the activated C–H bond.
Reductive Elimination: The final step involves reductive elimination from the rhodacycle, forming the C–N bond that closes the indolin-3-one ring and regenerating the active Rh(III) catalyst. For precursors derived from 4-methoxyaniline, this process yields the 5-methoxyindolin-3-one scaffold.
Palladium-Catalyzed Cyclization: Palladium catalysts offer an alternative and powerful route to indolin-3-ones, typically through intramolecular Heck-type reactions or C-H activation/dehydrogenative cyclization. divyarasayan.orgrsc.org
In a dehydrogenative C(sp³)–H amidation, a palladium catalyst, such as Pd/C, can facilitate the cyclization without the need for an external stoichiometric oxidant. nih.govrsc.org The mechanism is thought to involve:
C–H Activation: The palladium catalyst activates a benzylic C(sp³)–H bond of a suitable precursor, such as a 2-alkyl-N-substituted benzamide.
C–N Bond Formation: Intramolecular nucleophilic attack by the amide nitrogen onto the palladium-activated carbon center occurs.
β-Hydride Elimination/Reductive Elimination: The cycle is completed by a step that regenerates the active catalyst. In dehydrogenative processes, this can involve the formation of H₂, which has been detected as a byproduct. nih.gov
These catalytic systems provide versatile and efficient pathways to the this compound core from appropriately substituted precursors.
Table 1: Comparison of Catalytic Methods for Indolin-3-one Formation
| Catalyst System | Precursor Type | Key Mechanistic Step | Advantage |
| Rhodium(III) Complexes (e.g., [Cp*RhCl2]2) | N-Aryl/Alkyl Benzamides | Directed C–H Activation | High regioselectivity, mild conditions. |
| Palladium on Carbon (Pd/C) | 2-Alkyl-N-substituted Benzamides | Dehydrogenative C(sp³)–H Amidation | No need for stoichiometric oxidants. |
| Gold(I) Complexes | 4H-furo[3,2-b]indoles | Cascade functionalization/ring-opening | Access to diverse indolin-3-one derivatives. unimi.it |
Investigations into Selective Functionalization Reactions
Once the this compound core is formed, its further modification is essential for creating diverse molecular architectures. Selective functionalization often targets the C(sp³)–H bonds at the C2 position or the nitrogen atom of the lactam ring through C-N cross-coupling.
C(sp³)–H Amination/Acyloxylation: Direct functionalization of C(sp³)–H bonds is a highly atom-economical strategy. For indolin-3-ones, this typically involves the introduction of nitrogen or oxygen-containing functional groups at the C2 position. These reactions are often mediated by transition metal catalysts that generate highly reactive intermediates.
The mechanism for a copper-catalyzed aerobic double functionalization of benzylic C(sp³)–H bonds to form 3-hydroxyisoindolinones (a related scaffold) provides insight. rsc.org This process uses molecular oxygen as both the oxidant and the oxygen source. A similar radical-mediated pathway can be envisioned for indolin-3-ones, where a metal catalyst abstracts a hydrogen atom from the C2 position, generating a carbon-centered radical. This radical can then be trapped by various nucleophiles or radical species to afford the functionalized product. chemrxiv.org Photoredox catalysis also offers a powerful method for generating these radical intermediates, which can then react with a range of nucleophiles. escholarship.org
C–N Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone of C–N bond formation and is widely applied to the N-arylation of lactams, including the indolin-3-one scaffold. acs.orgrsc.org This palladium-catalyzed reaction couples the indolinone nitrogen with an aryl halide or pseudohalide.
The catalytic cycle generally involves:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) complex.
Amide Binding: The deprotonated indolin-3-one (acting as the nucleophile) coordinates to the Pd(II) center, displacing a halide ligand.
Reductive Elimination: The final C–N bond is formed through reductive elimination, releasing the N-arylated this compound product and regenerating the Pd(0) catalyst. youtube.com
The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, particularly when dealing with sterically hindered coupling partners.
Table 2: Selective Functionalization Reactions of the Indolin-3-one Scaffold
| Reaction Type | Position | Catalyst/Reagent | Mechanistic Feature |
| C(sp³)–H Amination | C2 | Rhodium(II) catalysts | Insertion of a metal-nitrenoid into the C–H bond. nih.gov |
| C(sp³)–H Acyloxylation | C2 | Copper/O₂ | Aerobic oxidation via a radical intermediate. rsc.org |
| C–N Cross-Coupling | N1 | Palladium/Ligand (e.g., phosphines) | Buchwald-Hartwig amination via Pd(0)/Pd(II) cycle. acs.org |
Stereochemical Control and Diastereoselectivity in Indolin-3-one Synthesis
Introducing stereocenters into the indolin-3-one framework with high control is a significant challenge in synthetic chemistry. Asymmetric catalysis, using either chiral transition metal complexes or organocatalysts, provides powerful solutions for controlling enantioselectivity and diastereoselectivity.
Asymmetric Catalysis: The creation of C2-quaternary indolin-3-ones can be achieved with high enantioselectivity using chiral phosphoric acid (CPA) catalysts. acs.org For instance, the asymmetric Mannich reaction of precursors like 3,3-difluoro-2-aryl-3H-indoles with cycloketones, catalyzed by a CPA, proceeds with excellent stereocontrol. The CPA acts as a bifunctional catalyst, activating the electrophile and organizing the transition state through a network of hydrogen bonds to direct the facial selectivity of the nucleophilic attack.
Organocatalysis, in general, is a robust strategy for the asymmetric synthesis of related heterocyclic systems like 3-substituted isoindolinones, often proceeding through cascade reactions with high enantioselectivity. nih.govsemanticscholar.org
Diastereoselective Transformations: Diastereoselectivity is crucial when creating multiple stereocenters. For example, the synthesis of 3,3-bis(hydroxyaryl)oxindoles from isatins (which exist in equilibrium with indolin-3-one tautomers) and phenols can be catalyzed by acids like methanesulfonic acid. acs.org In the case of 5-methoxyisatin (B1196686) reacting with p-cresol, the reaction yields 3,3-bis(2-hydroxy-5-methylphenyl)-5-methoxyindolin-2-one, a product with a quaternary stereocenter. acs.org
Furthermore, diastereoselective hydrogenation of related 2-oxindoles using rhodium catalysts can establish specific stereochemical relationships in the saturated indoline (B122111) core. tum.de The catalyst and substrate geometry dictate the facial selectivity of the hydrogen delivery, leading to the preferential formation of one diastereomer.
Table 3: Methods for Stereochemical Control in Indolin-3-one Synthesis
| Method | Catalyst Type | Reaction Example | Stereochemical Outcome |
| Asymmetric Mannich Reaction | Chiral Phosphoric Acid (CPA) | Reaction with cycloketones | High enantioselectivity and diastereoselectivity for C2-quaternary centers. acs.org |
| Asymmetric Aldol Reaction | Chiral Proline Derivatives | Reaction of isatins with ketones | Excellent yields and enantioselectivity (>99% ee). nih.gov |
| Diastereoselective Hydrogenation | Rhodium Complexes | Hydrogenation of 2-oxindoles | Preferential formation of one diastereomer. tum.de |
| Acid-Catalyzed Condensation | Methanesulfonic Acid | Reaction of 5-methoxyisatin with phenols | Formation of 3,3-disubstituted indolinones. acs.org |
Sophisticated Spectroscopic Characterization of 5 Methoxyindolin 3 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of indolin-3-one derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in both ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom can be established. mdpi.com
¹H NMR Spectroscopy provides detailed information about the proton environments within the molecule. For a typical 5-methoxyindolin-3-one scaffold, the aromatic protons on the benzene (B151609) ring appear as distinct multiplets in the downfield region (typically δ 6.5–8.0 ppm). The methoxy (B1213986) group (–OCH₃) protons characteristically present as a sharp singlet around δ 3.7–3.9 ppm. chemicalbook.com The protons of the methylene (B1212753) group (–CH₂–) in the five-membered ring are observed further upfield. The N-H proton often appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the ketone is the most deshielded, typically resonating in the δ 190–205 ppm region. libretexts.org Carbons of the aromatic ring appear between δ 110–160 ppm. oregonstate.edu The methoxy carbon gives a signal around δ 55–60 ppm, while the methylene carbon is found in the more shielded region of the spectrum. oregonstate.edu Analysis of various substituted indolin-3-one and indolin-2-one analogs allows for the compilation of representative chemical shift ranges. nih.govnih.gov
Below is a table summarizing typical NMR data for key functional groups in this compound analogs, compiled from studies on related structures.
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 6.5 - 8.0 (m) | 110 - 160 |
| Methylene CH ₂ | 3.5 - 3.7 (s) | 35 - 50 |
| Methoxy O-CH ₃ | 3.7 - 3.9 (s) | 55 - 60 |
| Amine N-H | 8.0 - 11.0 (br s) | N/A |
| Ketone C =O | N/A | 190 - 205 |
| Aromatic C -O | N/A | 150 - 165 |
| Aromatic C -N | N/A | 145 - 155 |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. (m = multiplet, s = singlet, br s = broad singlet).
Vibrational Spectroscopy for Molecular Fingerprinting (IR)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound analog provides a unique "molecular fingerprint" based on the vibrational frequencies of its bonds.
Key characteristic absorption bands include:
N-H Stretch: A moderate to sharp absorption band in the region of 3300–3400 cm⁻¹, corresponding to the stretching vibration of the amine group in the indolinone core. nih.gov
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methoxy groups are observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group is prominent in the 1680–1710 cm⁻¹ region. researchgate.net Its exact position can be influenced by ring strain and conjugation.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to one or more moderate bands in the 1450–1600 cm⁻¹ range.
C-O Stretch: The aryl-alkyl ether linkage of the methoxy group produces a strong absorption band, typically found between 1200 and 1275 cm⁻¹.
The following table details the expected IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Amine | 3300 - 3400 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (CH₂, OCH₃) | 2850 - 3000 | Medium |
| C=O Stretch | Ketone | 1680 - 1710 | Strong |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium |
| C-N Stretch | Amine | 1300 - 1360 | Medium |
| C-O Stretch | Aryl-Alkyl Ether | 1200 - 1275 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high precision. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure the mass-to-charge ratio (m/z) to three or four decimal places. researchgate.netnih.gov
This high mass accuracy allows for the calculation of a unique elemental formula. For example, the molecular formula for this compound is C₉H₉NO₂. Its calculated monoisotopic exact mass is 163.06333 Da. An HRMS measurement yielding a value within a narrow tolerance (typically < 5 ppm) of this theoretical mass provides strong evidence for the compound's identity and elemental composition, distinguishing it from other potential structures with the same nominal mass. nih.gov This capability is crucial for confirming the products of a chemical synthesis and identifying unknown compounds. mdpi.com
Advanced Optical Spectroscopic Techniques
Optical spectroscopy investigates the interaction of ultraviolet, visible, and near-infrared light with molecules, providing insights into their electronic structure and photophysical properties.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The indolin-3-one core constitutes a chromophore that absorbs light in the UV-Vis range, promoting electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions). The resulting spectrum, a plot of absorbance versus wavelength, typically shows distinct absorption maxima (λmax). For indolin-3-one derivatives, these absorptions are often observed in the 250-400 nm range. The exact position and intensity (molar extinction coefficient, ε) of these bands are sensitive to the substitution pattern on the aromatic ring and the solvent environment. researchgate.net
Certain analogs of this compound exhibit fluorescence, a phenomenon where a molecule absorbs light at one wavelength and, after a brief excited-state lifetime, emits light at a longer wavelength. Photoluminescence studies provide valuable information about the molecule's excited-state properties.
Key parameters measured include:
Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λabs) and the emission maximum (λem). A larger Stokes shift is often desirable in imaging applications to minimize self-absorption. researchgate.net
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield can range from 0 to 1 (or 0% to 100%) and is highly dependent on the molecular structure and its environment. researchgate.net
The photophysical properties of an indolin-3-imine derivative, which shares a similar core structure, were studied in various solvents, revealing how the environment affects these parameters. researchgate.net
The table below presents photophysical data for a fluorescent indolin-3-imine analog, illustrating the type of data obtained from these studies. researchgate.net
| Solvent | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (ΦF) |
| Toluene | 362 | 417 | 55 | 0.03 |
| Dichloromethane | 362 | 446 | 84 | 0.08 |
| Acetonitrile | 361 | 466 | 105 | 0.11 |
| Methanol | 360 | 467 | 107 | 0.15 |
| Ethanol (B145695) | 359 | 464 | 105 | 0.15 |
Data adapted from a study on a structurally related indolin-3-imine derivative. researchgate.net
X-ray Crystallography for Definitive Solid-State Structures
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov It provides an unambiguous structural model, confirming molecular connectivity and stereochemistry. The technique involves directing X-rays onto a single crystal of the compound; the resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which an atomic model is built. nih.gov
The data obtained from a crystallographic analysis includes:
Precise bond lengths and bond angles.
Torsional angles, which define the conformation of the molecule.
The arrangement of molecules within the crystal lattice (crystal packing).
Information on intermolecular interactions, such as hydrogen bonding.
This definitive structural information is invaluable for understanding structure-activity relationships and for computational modeling studies. nih.govmdpi.com Studies on related 5-methoxyindole (B15748) derivatives have provided detailed crystal structures, revealing parameters like space group and unit cell dimensions. nih.gov
Below is a table showing example crystallographic data for a related 5-methoxyindole derivative, demonstrating the type of information obtained. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (ų) | 903.94(8) |
| Z (molecules/unit cell) | 4 |
Computational Chemistry Investigations of 5 Methoxyindolin 3 One Electronic Structure and Reactivity
Density Functional Theory (DFT) Applications in Indolin-3-one Research
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. mdpi.comscirp.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of organic molecules, including heterocyclic systems like indolin-3-ones. mdpi.com DFT methods are used to optimize molecular geometry, calculate vibrational frequencies, and determine various electronic properties that govern the molecule's reactivity and stability. scirp.orgscispace.com For 5-Methoxyindolin-3-one, DFT calculations can provide a detailed understanding of how the methoxy (B1213986) substituent influences the electronic landscape of the core indolin-3-one structure.
DFT calculations can accurately predict key electronic and thermodynamic parameters. The dipole moment, a measure of molecular polarity, is crucial for understanding intermolecular interactions and solubility. A higher dipole moment generally indicates a more polar nature. researchgate.net Thermochemical properties such as enthalpy, entropy, and Gibbs free energy can also be calculated, providing insights into the molecule's stability and the spontaneity of reactions involving it. nih.gov These parameters are essential for predicting how this compound will behave under various experimental conditions. nih.gov
The choice of the basis set in DFT calculations significantly influences the accuracy of the calculated properties. nih.gov For molecules like this compound, basis sets such as 6-311++G(d,p) are often employed to achieve reliable results for both geometric and electronic properties. nih.govresearchgate.net
Below is a table illustrating the typical electronic and thermochemical parameters that can be determined for this compound using DFT.
| Parameter | Description |
| Dipole Moment (µ) | Measures the net molecular polarity arising from the charge distribution. It influences solubility and intermolecular forces. researchgate.net |
| Total Energy (E) | The sum of the kinetic and potential energies of the electrons and nuclei in the optimized geometry, indicating the molecule's stability. |
| Enthalpy (H) | A measure of the total heat content of the system. The change in enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic. |
| Gibbs Free Energy (G) | A thermodynamic potential that determines the maximum reversible work that may be performed by a system. The change in Gibbs free energy (ΔG) indicates the spontaneity of a reaction. |
| Entropy (S) | A measure of the randomness or disorder of a system. |
Note: Specific values are dependent on the chosen DFT functional and basis set.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.com
The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. ossila.com
The LUMO is the lowest energy orbital available to accept electrons, representing the molecule's capacity to act as an electrophile. ossila.com
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Higher values indicate a greater tendency to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate a greater tendency to accept electrons. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. A smaller gap indicates higher reactivity. researchgate.net |
Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution on the surface of a molecule. libretexts.org They illustrate the electrostatic potential experienced by a positive point charge at various locations, revealing regions that are electron-rich or electron-poor. libretexts.orgcomputationalscience.org This information is invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov
MEP maps are typically color-coded:
Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov
Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. nih.gov
Green denotes areas of neutral or near-zero potential. youtube.com
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and potentially the oxygen of the methoxy group, highlighting these as sites for hydrogen bonding or interaction with electrophiles. Positive potential (blue) would be expected around the N-H proton, indicating its acidic character.
Theoretical Modeling of Reaction Pathways and Energetics
Computational chemistry, particularly DFT, allows for the detailed investigation of reaction mechanisms. mdpi.com By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net The energy difference between the reactants and the transition state defines the activation energy, which is the primary determinant of the reaction rate. researchgate.net
For this compound, theoretical modeling could be applied to study various reactions, such as:
N-alkylation or N-acylation: Determining the energetics of reactions at the nitrogen atom.
Aldol-type condensations: Investigating the reactivity of the α-carbon adjacent to the carbonyl group.
Cycloaddition reactions: Modeling the concerted or stepwise pathways of reactions involving the π-system. mdpi.commdpi.com
These studies provide a step-by-step view of bond formation and cleavage, offering insights that are often difficult to obtain through experimental means alone. mdpi.com
In Silico Prediction of Molecular Interactions and Binding Modes
In silico techniques, especially molecular docking, are central to modern drug discovery and materials science. nrfhh.com Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another, typically a protein or enzyme. d-nb.info
If this compound were being investigated as a potential therapeutic agent, molecular docking would be used to screen its binding against various biological targets. The process involves:
Obtaining the 3D structures of the ligand (this compound) and the target protein.
Sampling a large number of possible binding poses of the ligand within the protein's active site.
Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. d-nb.info
The results can identify the most stable binding conformation and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com This information is crucial for understanding the molecule's potential biological activity and for guiding the design of more potent analogues.
Biological Exploration of Indolin 3 One Scaffolds, with an Emphasis on 5 Methoxyindolin 3 One Derivatives
Structure-Activity Relationship (SAR) Derivations for 5-Methoxyindolin-3-one Analogs
The biological activity of this compound derivatives is intricately linked to their chemical structure. The nature, position, and orientation of substituents on the indolinone core and its appended moieties can profoundly influence their potency and selectivity.
Influence of Substituent Patterns on Biological Potency
Research on related indolinone scaffolds has demonstrated that the substitution pattern is a critical determinant of biological activity. For instance, in a study on indolyl-pyridinyl-propenones, the position of the methoxy (B1213986) group on the indole (B1671886) ring was found to significantly impact the compound's anti-cancer activity and its mechanism of cell death. Specifically, a 5-methoxy substitution was identified as optimal for inducing a form of cell death known as methuosis. nih.gov Shifting the methoxy group to the 4- or 7-position resulted in a decrease or complete loss of this specific activity. nih.gov
Furthermore, studies on indolinone-based kinase inhibitors have highlighted the importance of substituents at other positions of the core structure. For example, the introduction of a 6-methoxycarbonyl group in certain indolinones led to a highly favorable selectivity profile for the inhibition of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptor kinases. mdpi.comnih.gov While these findings are on the isomeric indolin-2-one scaffold, they underscore the principle that the placement of electron-withdrawing or donating groups at specific positions can dramatically alter the biological potency and target selectivity of the entire molecule. The precise influence of various substituent patterns directly on the this compound core remains an area for more extensive investigation.
Steric and Electronic Effects on Bioactivity
The steric and electronic properties of substituents play a crucial role in the interaction of this compound analogs with their biological targets. Steric hindrance, for instance, can affect the ability of a molecule to fit into the binding pocket of an enzyme or receptor. The size and shape of a substituent can either promote or hinder the optimal orientation required for a productive biological interaction.
Electronic effects, governed by the electron-donating or electron-withdrawing nature of substituents, influence the distribution of electron density within the molecule. This, in turn, can affect the strength of interactions, such as hydrogen bonding and pi-stacking, with the target protein. For example, the introduction of electron-withdrawing groups can enhance the acidity of nearby protons, potentially leading to stronger hydrogen bonds with acceptor sites in the target. Conversely, electron-donating groups can increase the electron density of aromatic rings, which may enhance pi-stacking interactions. A comprehensive understanding of these effects is essential for the rational design of more potent and selective this compound derivatives.
Mechanisms of Biological Action at the Molecular and Cellular Level (In Vitro Studies)
The therapeutic potential of this compound derivatives is underpinned by their ability to interact with and modulate the function of key biological molecules and cellular pathways. In vitro studies have begun to shed light on these mechanisms.
Target Protein Binding and Modulation (e.g., Enzymes, Receptors, Transporters)
A significant body of research has identified the indolinone scaffold as a potent inhibitor of protein kinases, a class of enzymes that play a central role in cell signaling and are often dysregulated in diseases such as cancer. mdpi.com Specifically, derivatives of the isomeric 5-methoxyindolin-2-one have been shown to target receptor tyrosine kinases like VEGFR, PDGFR, and FGFR, thereby inhibiting angiogenesis and tumor growth. mdpi.comnih.govnih.govnih.gov For example, SU9516, a 3-substituted-5-methoxy-1,3-dihydro-indol-2-one, has been identified as a kinase inhibitor. nih.gov Given the structural similarities, it is plausible that this compound derivatives also exert their effects through the inhibition of various protein kinases. Molecular docking studies on related 3-(substituted-benzylidene)-1,3-dihydro-indolin-2-thione derivatives have suggested favorable interactions with the active site of the p60c-Src tyrosine kinase. koreascience.kr
The following table summarizes the kinase inhibitory activity of selected indolinone derivatives, providing insights into potential targets for this compound analogs.
| Compound Class | Target Kinases | Biological Effect |
| 3-Substituted Indolin-2-ones | VEGFR, PDGFR, FGFR, c-Kit | Anti-angiogenic, Anti-tumor |
| 6-Methoxycarbonyl-substituted Indolinones | VEGFR, PDGFR, FGFR | Selective kinase inhibition |
| 3-Alkenyl-oxindoles | RET, KIT, cMet, VEGFR, FGFR, PDGFR, BRAF | Multi-kinase inhibition |
Modulation of Cellular Processes (e.g., Apoptosis, Neurogenesis, Autophagy)
This compound derivatives have been shown to influence fundamental cellular processes, with a notable emphasis on the induction of apoptosis, or programmed cell death. The indolinone scaffold is a common feature in many compounds that exhibit potent pro-apoptotic activity. For instance, studies on indolin-2-one linked 1,2,3-triazole derivatives have demonstrated their ability to induce caspase-dependent apoptosis by activating both the intrinsic and extrinsic pathways. unibo.it
The induction of apoptosis by related heterocyclic compounds often involves the modulation of key regulatory proteins. For example, some quinazolin-4(3H)-one derivatives, which share some structural similarities with indolinones, have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. mdpi.com Furthermore, some of these compounds can cause cell cycle arrest, often in the G2/M phase, preventing cancer cells from proliferating. nih.gov While direct evidence for this compound is still emerging, the broader class of indolinones consistently demonstrates the ability to trigger apoptotic cell death in cancer cell lines.
Antibacterial and Antifungal Mechanisms
The antimicrobial properties of this compound derivatives are an area of growing interest. While specific mechanistic studies on this particular scaffold are limited, the general mechanisms of action for antibacterial and antifungal compounds provide a framework for understanding their potential modes of action. These mechanisms can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, and interference with essential metabolic pathways. nih.gov
Some quinoline (B57606) derivatives, which are also nitrogen-containing heterocyclic compounds, have shown antibacterial activity by causing protein leakage, suggesting damage to the bacterial cell membrane. nih.gov The presence of a methoxy group has been noted in some active antimicrobial compounds, although its precise contribution to the mechanism can vary. nih.gov The exploration of this compound derivatives as antimicrobial agents may reveal novel mechanisms of action, potentially overcoming existing drug resistance. Further research is necessary to elucidate the specific molecular targets and pathways affected by these compounds in bacteria and fungi.
Development and Application of this compound-Based Chemical Probes
The indolin-3-one scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially altering its target binding profile and making the this compound core an attractive starting point for the development of chemical probes. These probes are indispensable tools in chemical biology for dissecting complex biological processes. The development of such probes based on the this compound scaffold would theoretically involve strategic chemical modifications to enable the identification and characterization of their biological targets.
Chemical Probe Design and Optimization Strategies
The design of a chemical probe from a parent this compound derivative requires the careful integration of three key components: the pharmacophore (the this compound core responsible for target binding), a reactive or reporter group, and a linker connecting the two. The primary goal is to create a tool molecule that retains the binding affinity and selectivity of the parent compound for its biological target while allowing for visualization or capture of the target.
Key Design Considerations:
Point of Attachment: The linker and reporter/reactive group must be attached to a position on the this compound scaffold that does not disrupt its critical binding interactions with the target protein. Structure-activity relationship (SAR) studies of analogous indolinone compounds would be crucial in identifying non-essential positions for modification.
Linker Properties: The choice of linker is critical to the probe's functionality. The linker should be of sufficient length to minimize steric hindrance between the reporter/reactive group and the target protein. Its chemical nature (e.g., alkyl, polyethylene (B3416737) glycol) can also influence the probe's solubility and cell permeability.
Reporter and Reactive Groups: The selection of the reporter or reactive group depends on the intended application.
For Target Identification: Biotin is a commonly used affinity tag. A biotinylated this compound probe could be used to capture its binding partners from cell lysates, which can then be identified using mass spectrometry. Photoaffinity labels, such as diazirines or benzophenones, are another powerful tool. These groups, upon photoactivation, form a covalent bond with the target protein, enabling its subsequent identification.
For Target Engagement and Visualization: Fluorescent dyes can be attached to the this compound scaffold to create probes for visualizing target localization within cells using microscopy techniques.
Optimization Strategies:
Optimization of a this compound-based chemical probe would involve an iterative process of synthesis and biological evaluation. The affinity of the probe for its target would be compared to the parent compound to ensure that the chemical modifications have not significantly compromised its binding. The selectivity of the probe would also be assessed against a panel of related proteins to ensure it interacts specifically with its intended target.
Table 1: Hypothetical Design Strategy for this compound-Based Chemical Probes
| Probe Type | Reporter/Reactive Group | Linker | Potential Attachment Point on Scaffold | Intended Application |
| Affinity Probe | Biotin | Alkyl or PEG chain | Position on the indolinone ring determined by SAR not to be critical for binding | Target pull-down and identification |
| Photoaffinity Probe | Diazirine or Benzophenone | Alkyl chain | Position distal to key binding interactions | Covalent labeling of target for identification |
| Imaging Probe | Fluorophore (e.g., FITC, Rhodamine) | PEG chain | Solvent-exposed position on the scaffold | Cellular imaging of target localization |
Note: This table is illustrative and based on general principles of chemical probe design, as specific examples for this compound are not available.
Utilization in Target Identification and Validation
Once a suitable this compound-based chemical probe is developed, it can be employed to identify and validate its cellular targets. A common workflow for target identification using a biotinylated probe is as follows:
Treatment: Live cells or cell lysates are incubated with the biotinylated this compound probe. A control experiment is typically run in parallel, either without the probe or with a structurally similar but inactive control probe.
Capture: The probe-target complexes are captured from the lysate using streptavidin-coated beads, which have a high affinity for biotin.
Wash: The beads are washed to remove non-specifically bound proteins.
Elution: The bound proteins are eluted from the beads.
Identification: The eluted proteins are identified using proteomic techniques, most commonly mass spectrometry.
Proteins that are significantly enriched in the sample treated with the active probe compared to the control are considered potential targets.
Target Validation:
Following the identification of potential targets, validation is a critical step to confirm that the observed biological effects of the parent this compound compound are indeed mediated through these targets. Validation can be achieved through several methods:
Cellular Thermal Shift Assay (CETSA): This technique assesses the direct binding of a compound to its target in a cellular environment. researchgate.netnih.govsemanticscholar.org The principle is that ligand binding can stabilize a protein against thermal denaturation. Cells are treated with the this compound compound, heated to various temperatures, and the amount of soluble target protein is quantified. An increase in the thermal stability of a candidate protein in the presence of the compound provides strong evidence of direct target engagement.
Genetic Approaches: Techniques such as siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the identified target gene can be used. If the cellular phenotype observed upon treatment with the this compound compound is recapitulated by reducing the expression of the target protein, it strongly supports the target's role in the compound's mechanism of action.
Enzymatic Assays: If the identified target is an enzyme, the effect of the this compound compound on its activity can be measured in in vitro assays.
Ligand-Target Engagement Characterization
Characterizing the interaction between a this compound derivative and its validated target is essential for understanding its mechanism of action and for further probe or drug development. A variety of biophysical techniques can be employed to quantify the binding affinity and kinetics of this interaction.
Common Biophysical Assays:
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (e.g., the this compound compound) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time. nih.govmdpi.comnih.gov This method can provide quantitative data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding. It is a sensitive method that requires small amounts of sample and can be performed in complex biological matrices.
Table 2: Hypothetical Biophysical Characterization of a this compound Derivative Binding to a Target Kinase
| Biophysical Method | Parameter Measured | Hypothetical Value | Interpretation |
| Surface Plasmon Resonance (SPR) | Dissociation Constant (KD) | 50 nM | High-affinity interaction |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 | 1:1 binding stoichiometry |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +3.5 °C | Target engagement in cells |
Note: This table presents hypothetical data to illustrate the type of information obtained from these assays, as specific data for this compound is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
